molecular formula C19H21FN4O3 B12639898 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide

3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide

Cat. No.: B12639898
M. Wt: 372.4 g/mol
InChI Key: BPZYUOAKQFOBBQ-INIZCTEOSA-N
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Description

3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide is a complex organic compound that features an indole moiety, a fluorine atom, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the imidazolidinone ring.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of fluorinated indole derivatives on cellular processes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-prop-2-enylpropanamide: Lacks the fluorine atom and imidazolidinone ring.

    3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom and the imidazolidinone ring in 3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide makes it unique compared to other similar compounds. These structural features can enhance its biological activity and stability.

Properties

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide

InChI

InChI=1S/C19H21FN4O3/c1-2-8-21-17(25)6-5-16-18(26)24(19(27)23-16)9-7-12-11-22-15-4-3-13(20)10-14(12)15/h2-4,10-11,16,22H,1,5-9H2,(H,21,25)(H,23,27)/t16-/m0/s1

InChI Key

BPZYUOAKQFOBBQ-INIZCTEOSA-N

Isomeric SMILES

C=CCNC(=O)CC[C@H]1C(=O)N(C(=O)N1)CCC2=CNC3=C2C=C(C=C3)F

Canonical SMILES

C=CCNC(=O)CCC1C(=O)N(C(=O)N1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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